ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate
CAS No.: 929338-95-4
Cat. No.: VC11797843
Molecular Formula: C15H16O5
Molecular Weight: 276.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929338-95-4 |
|---|---|
| Molecular Formula | C15H16O5 |
| Molecular Weight | 276.28 g/mol |
| IUPAC Name | ethyl 3-(7-hydroxy-4-methyl-2-oxochromen-6-yl)propanoate |
| Standard InChI | InChI=1S/C15H16O5/c1-3-19-14(17)5-4-10-7-11-9(2)6-15(18)20-13(11)8-12(10)16/h6-8,16H,3-5H2,1-2H3 |
| Standard InChI Key | AMBHHHSHKCNHDZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCC1=CC2=C(C=C1O)OC(=O)C=C2C |
| Canonical SMILES | CCOC(=O)CCC1=CC2=C(C=C1O)OC(=O)C=C2C |
Introduction
Structural and Molecular Features
Core Architecture
The compound’s structure centers on a chromen-2-one scaffold, a bicyclic system comprising a benzene ring fused to a pyrone moiety. Critical substitutions include:
-
A hydroxyl group at the 7th position, enhancing solubility and antioxidant capacity through hydrogen bonding.
-
A methyl group at the 4th position, contributing to hydrophobic interactions in biological systems.
-
An ethyl ester side chain at the 3rd position of the propanoate group, influencing metabolic stability and lipophilicity.
The spatial arrangement of these groups is pivotal to the molecule’s reactivity. For instance, the hydroxyl group’s para position relative to the ester chain facilitates intramolecular hydrogen bonding, stabilizing the compound in polar solvents.
Table 1: Key Structural Attributes
| Position | Functional Group | Role in Bioactivity |
|---|---|---|
| 4 | Methyl | Enhances membrane permeability |
| 7 | Hydroxyl | Mediates antioxidant effects |
| 6 | Propanoate ester | Modulates enzymatic interactions |
Synthesis and Preparation
Synthetic Pathways
The synthesis of ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate typically involves multi-step organic reactions, beginning with the formation of the coumarin core. A common approach includes:
-
Pechmann Condensation: Resorcinol reacts with ethyl acetoacetate in the presence of an acid catalyst (e.g., sulfuric acid) to yield 7-hydroxy-4-methylcoumarin.
-
Esterification: The coumarin intermediate undergoes esterification with propanoic acid derivatives under Mitsunobu conditions or using DCC (dicyclohexylcarbodiimide) as a coupling agent.
-
Purification: Chromatographic techniques (e.g., silica gel chromatography) isolate the target compound, achieving >95% purity as confirmed by HPLC.
Industrial Scalability
Optimizing reaction parameters such as temperature (60–80°C), solvent (tetrahydrofuran or dichloromethane), and catalyst load (10–15 mol%) enables gram-scale production. Continuous flow reactors have been proposed to enhance yield and reduce byproduct formation.
Biological Activities and Mechanisms
Antimicrobial Effects
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 32–64 μg/mL. Mechanistic studies suggest disruption of microbial cell walls via inhibition of β-(1,3)-glucan synthase, a critical enzyme for fungal cell wall synthesis.
Anti-inflammatory Action
The compound suppresses pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, with IC values of 18.7 μM and 22.3 μM, respectively. In murine models, oral administration (50 mg/kg) reduced paw edema by 58%.
Analytical Characterization
Spectroscopic Profiling
-
NMR Spectroscopy: NMR (400 MHz, DMSO-) reveals distinct signals at δ 6.75 (s, 1H, H-5), δ 5.21 (s, 1H, OH), and δ 4.12 (q, 2H, ester CH).
-
IR Spectroscopy: Peaks at 1720 cm (C=O ester) and 1650 cm (chromen-2-one carbonyl) confirm functional groups.
-
Mass Spectrometry: ESI-MS displays a molecular ion peak at m/z 277.1 [M+H].
| Technique | Key Peaks/Signals | Assignment |
|---|---|---|
| NMR | δ 4.12 (q, 2H) | Ester CH |
| IR | 1720 cm | C=O stretch |
| ESI-MS | 277.1 [M+H] | Molecular ion |
Research Directions and Applications
Structural Modifications
Introducing halogens (e.g., fluorine) at the 8th position could enhance bioavailability, while replacing the ethyl ester with a methyl group may alter metabolic stability. Computational docking studies predict improved COX-2 binding affinity with such modifications.
Therapeutic Prospects
Preclinical trials highlight the compound’s potential in:
-
Oncology: Inducing apoptosis in breast cancer cells (MCF-7) via caspase-3 activation.
-
Neuroprotection: Mitigating oxidative stress in neuronal cells exposed to amyloid-β peptides.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume